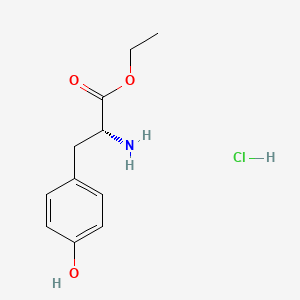

H-D-Tyr-OEt.HCl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945912 | |

| Record name | Ethyl tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23234-43-7 | |

| Record name | D-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23234-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-D-Tyr-OEt.HCl: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride). The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Chemical Properties

This compound is the hydrochloride salt of the ethyl ester of D-tyrosine, a non-proteinogenic stereoisomer of the amino acid L-tyrosine. Its chemical structure consists of a central chiral carbon atom bonded to an amino group, a carboxylic acid ethyl ester group, a hydrogen atom, and a p-hydroxybenzyl side chain. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 245.70 g/mol | [1][2] |

| Appearance | Beige to off-white powder/crystalline solid | [2] |

| Melting Point | 166-170 °C (for L-isomer) | [3] |

| Solubility | Water: 50 mg/mL at 25°CDMSO: 100 mg/mL | [1][4] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [2] |

Spectroscopic and Analytical Data

While specific spectroscopic data such as NMR and IR spectra are not detailed here, the purity of this compound is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and titration. The optical rotation is a key parameter to confirm the stereochemical identity of the D-isomer.

| Parameter | Value | Source(s) |

| Purity | ≥ 99% (Titration) | [2] |

| Optical Rotation | [a]D20 = -6.8 ± 2º (c=2% in H₂O) | [2] |

Acid-Base Properties and pKa Determination

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard method for determining the pKa values of an amino acid derivative like this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidification: Place the solution in a beaker with a magnetic stir bar. If necessary, add a small, known volume of standardized HCl to lower the initial pH to ensure the α-amino group is fully protonated.

-

Titration with NaOH: Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized NaOH solution from a burette.

-

Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Titration Curve: Continue the titration until the pH has risen significantly, passing through the expected equivalence points for the deprotonation of the α-amino and phenolic hydroxyl groups.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa will correspond to the α-amino group, and the second to the phenolic hydroxyl group.

Stability and Degradation

This compound is generally stable under recommended storage conditions (0-8 °C, dry). However, like other amino acid esters, it can be susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield D-tyrosine and ethanol.

-

Oxidation: The phenolic hydroxyl group of the tyrosine side chain can be oxidized, especially in the presence of metal ions or reactive oxygen species.

-

Racemization: Although less common under normal storage, prolonged exposure to harsh conditions could potentially lead to racemization at the α-carbon.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and quantifying any degradation products.

Objective: To develop a chromatographic method that separates the intact this compound from its potential degradation products.

Materials:

-

This compound reference standard

-

Forced degradation samples (e.g., acid-stressed, base-stressed, oxidative-stressed, thermally-stressed, and photo-stressed)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, buffers)

Procedure:

-

Forced Degradation Studies: Subject this compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.

-

Method Development:

-

Column Selection: Start with a standard C18 reversed-phase column.

-

Mobile Phase Selection: Develop a suitable mobile phase, often a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, to achieve separation.

-

Detection Wavelength: Determine the optimal UV wavelength for detecting both the parent compound and its degradation products (typically around the absorbance maximum of the tyrosine chromophore).

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Synthesis

This compound is typically synthesized from D-tyrosine through an esterification reaction.

General Synthesis Pathway

The most common method for the synthesis of amino acid esters is the Fischer esterification.

In this reaction, D-tyrosine is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride (SOCl₂). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the ethanol, leading to the formation of the ethyl ester. The hydrochloride salt is formed in situ.

Biological Context and Potential Applications

This compound, as a derivative of D-tyrosine, is of interest in neuroscience and drug development. D-amino acids are increasingly recognized for their biological roles. D-tyrosine itself has been investigated for its potential as a tyrosinase inhibitor, which may have neuroprotective effects.[5] The ethyl ester modification can enhance the lipophilicity of the molecule, potentially facilitating its transport across biological membranes, including the blood-brain barrier.

Potential research applications for this compound include:

-

Neurotransmitter Synthesis Studies: As a precursor to D-tyrosine, it can be used to investigate the synthesis and metabolism of catecholamines.

-

Drug Delivery Research: The ester form may serve as a prodrug to deliver D-tyrosine to specific tissues.

-

Enzyme Inhibition Assays: Investigating its effects on tyrosinase and other enzymes involved in tyrosine metabolism.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. This guide provides a foundational understanding of its chemical characteristics, including methods for determining its pKa and assessing its stability. The information presented is intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry, neurobiology, and pharmacology. Further research into its specific biological activities and signaling pathways will undoubtedly uncover new applications for this compound.

References

- 1. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Tyr-OEt·HCl | CAS#:4089-07-0 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to H-D-Tyr-OEt.HCl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Tyr-OEt.HCl, also known as D-Tyrosine ethyl ester hydrochloride. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, this document outlines its role as a precursor in neurotransmitter synthesis, explores its potential neuroprotective effects, and provides detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers and professionals in drug development.

Core Concepts: Structure and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of D-tyrosine, an enantiomer of the naturally occurring L-tyrosine. The presence of the ethyl ester group increases the lipophilicity of the molecule compared to D-tyrosine, potentially facilitating its transport across cellular membranes.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 245.70 g/mol | [1][2][3] |

| CAS Number | 23234-43-7 | [1][3] |

| Appearance | Beige to off-white powder | [1][3] |

| Melting Point | 166-170 °C | [3] |

| Boiling Point | 373.5 °C at 760 mmHg | [1] |

| Flash Point | 179.7 °C | [1] |

| Solubility | Soluble in water. | [4] |

| Storage Temperature | 0-8 °C, under inert gas (e.g., Argon or Nitrogen).[1][3] | |

| Optical Rotation | [α]D²⁰ = -6.8 ± 2º (c=2% in H₂O) | [3] |

Dopamine Synthesis Pathway and the Role of D-Tyrosine Derivatives

Dopamine, a critical catecholamine neurotransmitter, is synthesized in the brain from L-tyrosine.[5][6][7] While L-tyrosine is the natural precursor, studies have suggested that D-tyrosine and its derivatives may have neuroprotective effects.[8] D-tyrosine has been shown to act as a tyrosinase inhibitor, which could be relevant in neurodegenerative diseases where tyrosinase is implicated.[8] The following diagram illustrates the established dopamine synthesis pathway, providing context for the potential influence of D-tyrosine derivatives.

Caption: The enzymatic conversion of L-Tyrosine to Dopamine.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the esterification of D-tyrosine.

Materials:

-

D-Tyrosine

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Suspend D-tyrosine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

If precipitation is slow, add diethyl ether to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

HPLC Analysis of this compound

This protocol provides a general method for analyzing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm and 274 nm

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound. For example:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity of the sample can be determined by the area percentage of the main peak.

-

Logical Workflow for Investigating Neuroprotective Effects

The following diagram illustrates a potential experimental workflow to investigate the neuroprotective effects of this compound in an in vitro model of neurotoxicity.

Caption: A logical workflow for in vitro neuroprotection studies.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its properties and experimental protocols is intended to facilitate further investigation into its potential therapeutic applications.

References

- 1. lookchem.com [lookchem.com]

- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. labme.ai [labme.ai]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of D-Tyrosine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Tyrosine ethyl ester hydrochloride, a valuable amino acid derivative utilized in biochemical research and pharmaceutical development. This document details established synthetic methodologies, experimental protocols, and quantitative data to support laboratory-scale production and ensure high purity of the final compound.

Introduction

D-Tyrosine ethyl ester hydrochloride is a protected form of the non-proteinogenic amino acid D-Tyrosine. The ethyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group enhance its solubility and stability, making it a versatile building block in peptide synthesis and a precursor in the development of various pharmaceuticals. This guide focuses on the prevalent and efficient methods for its preparation, primarily through Fischer esterification.

Synthetic Methodologies

The synthesis of D-Tyrosine ethyl ester hydrochloride is most commonly achieved via Fischer esterification of D-Tyrosine with ethanol in the presence of an acid catalyst. Two primary variations of this method are widely employed: the use of ethanolic hydrogen chloride and the in-situ generation of the acid catalyst using thionyl chloride.

2.1. Fischer Esterification with Ethanolic Hydrogen Chloride

This classical method involves bubbling dry hydrogen chloride gas through absolute ethanol to generate an acidic environment, which then catalyzes the esterification of D-Tyrosine.

2.2. Fischer Esterification with Thionyl Chloride

An alternative and often more convenient method utilizes thionyl chloride (SOCl₂) as the acid catalyst source. Thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride, and the reactive ethyl chlorosulfite, which facilitates the esterification. This method avoids the need for handling gaseous HCl directly.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and properties of D-Tyrosine ethyl ester hydrochloride.

Table 1: Physicochemical Properties of D-Tyrosine Ethyl Ester Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃·HCl | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 166-170 °C | [2][] |

| Optical Rotation [α]D²⁰ | -6.8 ± 2º (c=2% in H₂O) | [2] |

| Purity | ≥ 99% (Titration) | [2] |

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Typical Yield | Purity | Reference |

| Ethanolic HCl | D-Tyrosine, Ethanol, HCl (gas) | ~80% | High | [4] |

| Thionyl Chloride | D-Tyrosine, Ethanol, Thionyl Chloride | Up to 97.2% | High (99.3% by HPLC) | [4][5] |

Experimental Protocols

4.1. Synthesis via Fischer Esterification with Thionyl Chloride

This protocol is adapted from established procedures and offers high yields and purity.

Materials:

-

D-Tyrosine

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether or Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Tyrosine (e.g., 10 mmol, 1.81 g) in absolute ethanol (e.g., 20 mL).

-

Cool the suspension in an ice bath to -10 °C.

-

Slowly add thionyl chloride (e.g., 25 mmol, 1.82 mL) dropwise to the stirred suspension, maintaining the temperature below room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol and unreacted thionyl chloride under reduced pressure.

-

To the resulting crude product, add diethyl ether or petroleum ether to precipitate the D-Tyrosine ethyl ester hydrochloride as a white solid.[4]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

4.2. Purification by Recrystallization

To achieve high purity, the crude D-Tyrosine ethyl ester hydrochloride can be recrystallized.

Materials:

-

Crude D-Tyrosine ethyl ester hydrochloride

-

Absolute Ethanol

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve the crude product in a minimum amount of hot absolute ethanol.

-

Slowly add anhydrous diethyl ether to the warm solution until a slight turbidity persists.

-

Cool the solution to 0 °C to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold mixture of ethanol and diethyl ether (e.g., 1:5 v/v) followed by pure cold diethyl ether.

-

Dry the purified crystals under vacuum.

Visualized Workflow and Reaction

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow for D-Tyrosine Ethyl Ester Hydrochloride Synthesis.

Diagram 2: Fischer Esterification Reaction

Caption: Fischer Esterification of D-Tyrosine.

Conclusion

The synthesis of D-Tyrosine ethyl ester hydrochloride via Fischer esterification, particularly with the use of thionyl chloride in ethanol, is a robust and high-yielding method suitable for laboratory and potential scale-up applications. Adherence to the detailed protocols for synthesis and purification outlined in this guide will enable researchers and drug development professionals to consistently produce high-purity D-Tyrosine ethyl ester hydrochloride for their scientific endeavors. Proper characterization of the final product using techniques such as NMR, mass spectrometry, and melting point determination is recommended to confirm its identity and purity.

References

Solubility Profile of H-D-Tyr-OEt.HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) in common organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this document summarizes the available information for the target compound, provides context from its parent amino acid, and presents a detailed experimental protocol for determining solubility.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 245.70 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1][2] |

| CAS Number | 23234-43-7 | [1][2] |

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of common organic solvents is limited. The following table summarizes the available data.

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic treatment. Note: Hygroscopic DMSO can significantly impact solubility; freshly opened DMSO is recommended. | [1][3] |

| Methanol | Data not available | - | |

| Ethanol | Data not available | - | |

| Acetone | Data not available | - | |

| Chloroform | Data not available | - | |

| Dichloromethane | Data not available | - | |

| Ethyl Acetate | Data not available | - | |

| Toluene | Data not available | - |

Qualitative and Inferred Solubility

While quantitative data is scarce, some qualitative descriptions are available. One supplier notes that D-Tyrosine ethyl ester hydrochloride has "high solubility and bioavailability," though this is not quantified[2].

For context, the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvents and generally follows the trend: DMSO > water > methanol > ethanol > n-propanol[4]. It is important to note that the esterification and hydrochloride salt formation will significantly alter the solubility profile compared to the parent amino acid. For instance, the hydrochloride salt form generally increases aqueous solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of amino acid derivatives[5][6][7][8].

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.), HPLC grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure equilibrium with the saturated solution.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using HPLC to generate a calibration curve. A typical method might involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer, with UV detection at a wavelength appropriate for the tyrosine chromophore (around 274 nm)[9][10][11][12][13].

-

Analyze the diluted samples from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for Solubility Determination.

This guide provides the currently available information on the solubility of this compound and a robust method for its experimental determination. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. jocpr.com [jocpr.com]

In-Depth Technical Guide: Stability and Recommended Storage of H-D-Tyr-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride). Understanding the stability profile of this compound is critical for ensuring its integrity and obtaining reliable and reproducible results in research and development. This document outlines the known stability characteristics, potential degradation pathways, recommended storage conditions, and general protocols for stability assessment.

Core Concepts: Stability of this compound

This compound, as a derivative of the amino acid D-tyrosine, is susceptible to degradation through various mechanisms, primarily driven by environmental factors such as temperature, moisture, light, and oxidative stress. The ester and amino functionalities, along with the phenolic side chain of the tyrosine moiety, are the principal sites of chemical instability.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis of the ethyl ester and oxidation of the tyrosine residue.

-

Moisture: The presence of water can facilitate the hydrolysis of the ethyl ester, yielding D-tyrosine and ethanol. As a hydrochloride salt, the compound is hygroscopic, making it crucial to protect it from moisture.

-

Light: Exposure to light, particularly UV radiation, can promote photo-oxidation of the phenolic ring of the tyrosine moiety.

-

Oxygen: The presence of oxygen can lead to the oxidation of the tyrosine residue, a common degradation pathway for tyrosine-containing compounds.

-

pH: In solution, the pH can significantly influence the rate of hydrolysis and other degradation reactions.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to appropriate storage conditions. The following tables summarize the recommended storage for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or -20°C | To minimize thermal degradation. |

| Atmosphere | Sealed container, away from moisture | To prevent hydrolysis due to the hygroscopic nature of the salt. |

| Light | Protect from light | To prevent photo-oxidation. |

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Temperature | Storage Duration | Rationale |

| DMSO | -80°C | Up to 6 months | To minimize degradation in solution for long-term storage.[1] |

| DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] |

Note: For solutions, it is advisable to prepare fresh solutions for critical applications. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following are general protocols based on ICH guidelines that can be adapted for this compound.

General Workflow for Stability Testing

Caption: General experimental workflow for stability assessment.

Forced Degradation Protocols

1. Hydrolytic Degradation:

-

Acidic Condition: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Condition: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period.

-

Neutral Condition: Dissolve this compound in purified water and heat at 60-80°C for a specified period.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a suitable analytical method (e.g., UPLC-MS).

2. Oxidative Degradation:

-

Procedure: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Sample Analysis: Monitor the reaction over time by taking aliquots for analysis.

3. Thermal Degradation:

-

Procedure: Place the solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for an extended period.

-

Sample Analysis: At specified time points, remove samples and analyze for degradation.

4. Photolytic Degradation:

-

Procedure: Expose the solid this compound or a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3][4][5] A control sample should be protected from light.

-

Sample Analysis: Analyze the exposed and control samples to determine the extent of photodegradation.

Analytical Method for Stability Indicating Analysis

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. A reverse-phase ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is highly recommended.

Table 3: Example UPLC-MS Method Parameters

| Parameter | Example Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Detection | UV (e.g., 220 nm and 275 nm) and Mass Spectrometry (ESI+) |

| MS Scan Range | m/z 100 - 500 |

Method Validation: The developed analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6][7]

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of low temperature, protection from moisture and light, is essential to minimize degradation. The primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the tyrosine moiety. For rigorous stability assessment, forced degradation studies should be conducted, and a validated stability-indicating analytical method, such as UPLC-MS, should be employed. This in-depth understanding and proactive management of the compound's stability will ensure the quality and reliability of experimental outcomes.

References

- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ikev.org [ikev.org]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. hmrlabs.com [hmrlabs.com]

The Lynchpin of Chiral Peptide Synthesis: A Technical Guide to the Mechanism of Action of H-D-Tyr-OEt.HCl in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise incorporation of non-natural amino acids is a critical step in the development of novel therapeutics with enhanced stability and unique pharmacological profiles. H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a key building block in this endeavor. This technical guide provides an in-depth exploration of its mechanism of action in peptide coupling reactions, complete with experimental protocols, quantitative data, and detailed mechanistic diagrams to support the research and development of next-generation peptide-based drugs.

Core Mechanism: The Nucleophilic Role of this compound

In peptide synthesis, the formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxylic acid to make it susceptible to nucleophilic attack. This compound serves as the nucleophilic component in this reaction.

The structure of this compound dictates its function:

-

Free Amino Group (H-): The N-terminal α-amino group is unprotected, allowing it to act as a potent nucleophile. The hydrochloride salt (.HCl) stabilizes the compound for storage and is neutralized by a base during the reaction to liberate the free amine.

-

Protected Carboxyl Group (-OEt): The carboxylic acid functionality is protected as an ethyl ester. This prevents the D-Tyrosine molecule from reacting with itself or interfering with the desired coupling reaction.

-

D-Configuration: The stereochemistry at the α-carbon is in the D-configuration, which is a non-natural arrangement. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.

The fundamental mechanism involves the nucleophilic attack of the free amino group of this compound on the activated carboxyl group of an N-protected amino acid (e.g., an Fmoc- or Boc-protected L-amino acid). This reaction is facilitated by a coupling agent.

Quantitative Data on Peptide Coupling Efficiency

The efficiency of peptide coupling reactions involving this compound is influenced by several factors, including the choice of coupling reagent, solvent, and reaction time. The following table summarizes representative quantitative data for the coupling of an N-protected amino acid with an amino acid ethyl ester, analogous to this compound.

| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Fmoc-Ala-OH | HBTU/HOBt | DIPEA | DMF | 2 | >95 | >95 |

| Boc-Phe-OH | DIC/HOBt | DIPEA | DCM/DMF | 3 | ~90 | >95 |

| Fmoc-Val-OH | HATU/HOAt | DIPEA | DMF | 4 | >90 | >95 |

| Boc-Gly-OH | EDC/HOBt | NMM | DCM | 2 | >98 | >98 |

Note: Yields and purities are highly dependent on the specific amino acid sequence, scale of the reaction, and purification methods. The data presented are typical for standard coupling protocols.

Experimental Protocols

Below are detailed methodologies for solution-phase and solid-phase peptide coupling reactions using an amino acid ethyl ester like this compound as the amino component.

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of an N-protected L-amino acid with this compound in solution.

Materials:

-

N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Activation of the N-protected amino acid: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the solution of this compound. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. Purify the crude product by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of a D-amino acid using an amino acid ester during the synthesis of a peptide on a solid support. For this example, we assume the synthesis is proceeding from a resin-bound amino acid.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

-

20% Piperidine in DMF

-

N-α-Fmoc-L-Alanine (Fmoc-Ala-OH)

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

DIPEA

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF, DCM, and MeOH.

-

Coupling of the next amino acid (Fmoc-Ala-OH):

-

In a separate vessel, pre-activate Fmoc-Ala-OH (3 equivalents relative to resin loading) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

-

Monitor the coupling completion using a Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.

-

Wash the resin thoroughly with DMF, DCM, and MeOH.

-

-

Incorporation of this compound (as the final amino acid in this example):

-

Perform Fmoc deprotection as described in step 2.

-

In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (3.3 equivalents) to neutralize the salt.

-

To the deprotected peptide-resin, add a solution of a suitable N-protected amino acid (e.g., Boc-Phe-OH, 3 equivalents) that has been pre-activated with a coupling agent like DIC (3 equivalents) in DCM/DMF.

-

Add the neutralized this compound solution to the resin. Agitate for 2-4 hours.

-

Monitor the reaction completion.

-

-

Cleavage and Deprotection: After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of peptide bond formation.

Caption: Solid-Phase Peptide Synthesis Workflow.

This guide provides a comprehensive overview of the role and mechanism of this compound in peptide synthesis. By understanding these fundamental principles and employing robust experimental protocols, researchers can effectively incorporate this and other D-amino acids to create novel peptides with significant therapeutic potential.

Spectroscopic Profile of H-D-Tyr-OEt.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics for H-D-Tyr-OEt.HCl. These are based on data available for the racemic mixture (DL-Tyrosine ethyl ester hydrochloride) and the L-enantiomer, which are expected to have identical spectroscopic properties except in chiral environments.

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | d | 2H | Aromatic (C2-H, C6-H) |

| ~6.8 | d | 2H | Aromatic (C3-H, C5-H) |

| ~4.2 | q | 2H | -O-CH2 -CH3 |

| ~4.1 | t | 1H | α-CH |

| ~3.1 | d | 2H | β-CH2 |

| ~1.2 | t | 3H | -O-CH2-CH3 |

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~156 | Aromatic C-OH |

| ~131 | Aromatic C-H |

| ~127 | Aromatic C (quaternary) |

| ~116 | Aromatic C-H |

| ~62 | -O-CH2 -CH3 |

| ~55 | α-CH |

| ~36 | β-CH2 |

| ~14 | -O-CH2-CH3 |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm-1) | Functional Group Assignment |

| 3400-3200 | O-H (phenol), N-H (amine hydrochloride) stretch |

| ~3000 | Aromatic and Aliphatic C-H stretch |

| ~1740 | C=O (ester) stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch |

| ~1250 | C-O (ester) stretch |

| ~830 | para-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Assignment |

| 210.1 | [M+H]+ (protonated molecule) |

| 181.1 | [M - C2H5]+ |

| 136.1 | [M - C2H5O2C]+ |

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH3+).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal and minimize fragmentation.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow for NMR data interpretation.

The Versatile Scaffold: H-D-Tyr-OEt.HCl in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: H-D-Tyr-OEt.HCl, or D-Tyrosine ethyl ester hydrochloride, is a synthetically accessible and versatile building block that is garnering increasing attention in the field of medicinal chemistry. As a derivative of the non-proteinogenic D-tyrosine, it offers unique stereochemical properties that can impart enhanced metabolic stability and novel pharmacological activities to parent molecules. This technical guide explores the potential applications of this compound as a core scaffold in the design and synthesis of innovative therapeutics, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Properties and a Foundation for Discovery

This compound serves as an excellent starting point for chemical modification due to its three primary functional groups: a primary amine, a carboxylic ester, and a phenolic hydroxyl group. These sites allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C11H16ClNO3 | [Commercial Suppliers] |

| Molecular Weight | 245.70 g/mol | [Commercial Suppliers] |

| CAS Number | 23234-43-7 | [Commercial Suppliers] |

| Appearance | White to off-white solid | [Commercial Suppliers] |

| Solubility | Soluble in DMSO | [Commercial Suppliers] |

Potential Therapeutic Applications: A Landscape of Possibilities

While direct studies on the biological activity of this compound are limited, its role as a precursor and structural motif in a variety of bioactive compounds is well-documented. Research into broader "tyrosine derivatives" provides a strong indication of the potential therapeutic avenues for molecules derived from this scaffold.

Neurodegenerative Disorders: A Focus on Dopaminergic Pathways and Beyond

D-tyrosine and its derivatives are recognized as precursors in the synthesis of neurotransmitters, particularly dopamine.[1] This positions this compound as a valuable starting material for the development of novel agents for neurological and psychiatric conditions. Its inherent structure can be modified to create dopamine agonists, antagonists, or modulators for the treatment of Parkinson's disease, depression, and other mood disorders.[1]

Furthermore, the incorporation of D-amino acids into peptides can enhance their stability against enzymatic degradation and facilitate transport across the blood-brain barrier. This suggests a role for this compound in the synthesis of neuroprotective peptides.

Signaling Pathway: Dopamine Synthesis

The following diagram illustrates the biochemical pathway from tyrosine to dopamine, highlighting the precursor role that this compound can play after de-esterification and hydroxylation.

Caption: Dopamine synthesis from this compound precursor.

Oncology: Targeting Apoptosis and Kinase Signaling

Recent studies have highlighted the potential of tyrosine derivatives as inhibitors of key proteins implicated in cancer progression. Specifically, derivatives have been designed and synthesized to target the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Inhibition of Mcl-1 can restore the apoptotic process in cancer cells, making it a promising therapeutic strategy.

While the cited studies do not explicitly start from this compound, its structure provides a suitable backbone for the synthesis of such inhibitors. The general approach involves the modification of the amine and carboxylic acid functionalities to introduce moieties that can interact with the binding grooves of the target protein.

Quantitative Data: Mcl-1 Inhibition by Tyrosine Derivatives

The following table summarizes the inhibitory activities of novel tyrosine derivatives against Mcl-1. It is important to note that these compounds were not explicitly synthesized from this compound in the cited literature, but the data demonstrates the potential of this chemical class.

| Compound | Target | Kᵢ (nM) |

| Compound 6i | Bcl-2 | 450 |

| Mcl-1 | 190 |

Experimental Workflow: Synthesis of Tyrosine-Based Mcl-1 Inhibitors

The following diagram outlines a generalized workflow for the synthesis and evaluation of tyrosine-based Mcl-1 inhibitors, a process that could utilize this compound as a starting material.

Caption: Generalized workflow for Mcl-1 inhibitor development.

Dermatological and Cosmetic Applications: Modulating Melanin Synthesis

Research has shown that D-tyrosine can act as an inhibitor of tyrosinase, the key enzyme in melanin production. This has led to the exploration of D-tyrosine containing peptides for their anti-melanogenic, or skin-lightening, effects in cosmetic formulations. The ethyl ester of D-tyrosine could potentially offer improved skin penetration due to its increased lipophilicity compared to the parent amino acid.

Experimental Protocols: A Guide to Synthesis and Evaluation

While specific, detailed protocols for the direct modification of this compound are proprietary or not widely published, the following represents a generalized experimental methodology for the synthesis of a hypothetical peptide derivative and its subsequent biological evaluation, based on standard laboratory practices.

1. General Procedure for Peptide Coupling using this compound

-

Materials: this compound, N-protected amino acid, coupling agents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

Procedure:

-

Dissolve this compound and the N-protected amino acid in DMF.

-

Add the coupling agents and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

2. In Vitro Mcl-1 Inhibition Assay (Fluorescence Polarization)

-

Principle: This assay measures the binding of a fluorescently labeled peptide (e.g., a BH3 domain peptide) to the Mcl-1 protein. Inhibitors will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

-

Procedure:

-

In a 384-well plate, add a solution of Mcl-1 protein and the fluorescently labeled peptide.

-

Add varying concentrations of the synthesized tyrosine derivative (or control inhibitor).

-

Incubate the plate at room temperature for 1 hour.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Future Directions and Conclusion

This compound represents a promising and versatile starting material for the development of a wide range of therapeutic agents. Its unique stereochemistry and multiple points for chemical modification make it an attractive scaffold for generating novel chemical entities with improved pharmacological profiles. Further exploration of its use in the synthesis of neuroprotective agents, anticancer compounds, and dermatological products is warranted. The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of this valuable building block in the ongoing quest for new and effective medicines.

References

The Role of H-D-Tyr-OEt.HCl as a Chiral Building Block: A Technical Guide

Abstract: H-D-Tyr-OEt.HCl, the hydrochloride salt of D-tyrosine ethyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic D-tyrosine, it provides a synthetically versatile handle for introducing a specific stereocenter into complex molecules. Its pre-functionalized carboxylic acid (as an ethyl ester) and amine (as a hydrochloride salt) make it an ideal starting material for peptide synthesis, asymmetric synthesis of natural products, and the development of novel pharmaceuticals. This guide provides an in-depth overview of its properties, synthesis, applications, and the biological context of its parent amino acid, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

This compound is a white to off-white solid, valued for its defined stereochemistry.[1] Its physical and chemical characteristics are essential for its application in precise synthetic methodologies. The quantitative data associated with this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23234-43-7 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1] |

| Molecular Weight | 245.70 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 166-170 °C | [2][] |

| Solubility | DMSO: 100 mg/mL (407.00 mM) | [1] |

| Storage Conditions | 4°C or -20°C, sealed, away from moisture | [1] |

Synthesis and Handling

The primary route to this compound is through the Fischer esterification of D-Tyrosine. This acid-catalyzed reaction with ethanol is a standard and efficient method for protecting the carboxylic acid group, making the amine group available for subsequent reactions after a simple workup.

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from D-Tyrosine.

Materials:

-

D-Tyrosine

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Reaction flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Petroleum ether or diethyl ether

Methodology:

-

Suspend D-Tyrosine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirring suspension. Alternatively, bubble dry HCl gas through the mixture until saturation. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting D-Tyrosine spot disappears.[4]

-

Once the reaction is complete, cool the solution to room temperature.

-

Reduce the volume of the solvent under vacuum using a rotary evaporator until a concentrated oil or slurry is obtained.[4]

-

Add petroleum ether or cold diethyl ether to the residue to precipitate the product as a white solid.[4]

-

Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield this compound.

References

An In-depth Guide to the Discovery and Historical Synthesis of Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and the historical evolution of synthetic methodologies for key tyrosine derivatives. The amino acid L-tyrosine, first isolated from cheese casein in 1846 by German chemist Justus von Liebig, is the biochemical precursor to a host of physiologically crucial molecules, including neurotransmitters, hormones, and alkaloids.[1][2] Its derivatives have become indispensable in modern medicine, most notably in the treatment of neurological disorders and endocrine deficiencies.

L-DOPA (Levodopa): The Gold Standard for Parkinson's Disease

L-3,4-dihydroxyphenylalanine (L-DOPA) is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by depleted dopamine levels in the brain.[3] While dopamine itself cannot cross the blood-brain barrier, its immediate precursor, L-DOPA, can, where it is then converted to dopamine by the enzyme DOPA decarboxylase.[3][4]

Historical Context and Discovery: The journey of L-DOPA began with its isolation from the seedlings of Vicia faba (fava beans) in 1913 by Marcus Guggenheim.[3][5] This was preceded by its first chemical synthesis (as a racemic mixture, D,L-dopa) by Casimir Funk in 1911.[3] For decades, its biological significance remained elusive. A turning point came in 1938 with the discovery of the enzyme DOPA decarboxylase in mammalian tissues, which converts L-DOPA to dopamine.[3][4] This finding led Blaschko and Holtz to postulate the metabolic pathway from tyrosine to catecholamines in 1939, a pathway that remains fundamental to our understanding of neurochemistry.[3] The revolutionary therapeutic application of L-DOPA for Parkinson's was pioneered in the 1960s, following Arvid Carlsson's Nobel Prize-winning work demonstrating the role of dopamine as a neurotransmitter.[3]

Evolution of Synthesis: Early synthetic routes were often low-yielding and lacked stereocontrol, producing racemic mixtures. A significant breakthrough in industrial-scale, stereoselective synthesis was the development of chirally catalyzed hydrogenation reactions. William S. Knowles was awarded a share of the 2001 Nobel Prize in Chemistry for his work in this area, which included a highly efficient asymmetric synthesis of L-DOPA.[5] Modern approaches have shifted towards biotechnological methods. Advances in genetic engineering have enabled the use of engineered strains of E. coli for industrial fermentation, representing a more sustainable and efficient production method.[1] More recently, biomimetic synthesis strategies inspired by the enzyme tyrosine hydroxylase have been developed, utilizing iron complexes to catalyze the specific hydroxylation of tyrosine to L-DOPA with high efficiency.[6][7]

| Milestone | Investigator(s) | Year | Significance |

| First Chemical Synthesis (D,L-dopa) | Casimir Funk | 1911 | First laboratory synthesis of the dopa molecule.[3] |

| Isolation from Vicia faba | Marcus Guggenheim | 1913 | First isolation of the naturally occurring L-isomer.[3][5] |

| Discovery of DOPA Decarboxylase | Peter Holtz et al. | 1938 | Identified the enzyme that converts L-DOPA to dopamine.[3][8] |

| Asymmetric Synthesis | William S. Knowles | ~1970s | Developed catalytic asymmetric hydrogenation for efficient L-DOPA production, leading to a Nobel Prize in 2001.[5] |

| Biomimetic Synthesis | Multiple Researchers | 2020s | Development of systems mimicking tyrosine hydroxylase for efficient, regioselective synthesis from L-tyrosine.[6][7] |

Thyroid Hormones: Thyroxine (T4) and Triiodothyronine (T3)

The thyroid hormones, synthesized from tyrosine and iodine, are critical regulators of metabolism, growth, and development.[9][10] Their discovery and synthesis revolutionized the treatment of hypothyroidism, a condition marked by an underactive thyroid gland.

Historical Context and Discovery: The story of thyroid hormone therapy began in the 1890s with the use of crude animal thyroid extracts to treat myxedema.[11] The first major step towards a pure, synthesized molecule was the isolation and crystallization of thyroxine (T4) by Edward Calvin Kendall in 1914-1915.[9][11][12] However, this process was incredibly inefficient, requiring three tons of pig thyroids to produce just 33 grams of the hormone.[11] The chemical structure of thyroxine was determined by Charles Robert Harington in 1926, and a year later, in 1927, Harington and George Barger achieved its complete chemical synthesis.[9][11] This landmark synthesis confirmed the structure and provided a pathway to produce the hormone without relying on animal sources. The second active thyroid hormone, triiodothyronine (T3), was identified and synthesized in 1952 by Gross and Pitt-Rivers.[9][11]

Evolution of Synthesis: The initial Harington and Barger synthesis was a multi-step classical organic synthesis. A key challenge was the poor oral absorption of the synthesized thyroxine, which was an acid.[9] This limitation was overcome in 1949 with the introduction of the sodium salt of thyroxine (levothyroxine), which greatly improved its clinical utility and became commercially available.[9] The development of radioimmunoassays in the 1970s, along with the discovery of the peripheral conversion of T4 to the more active T3, solidified levothyroxine monotherapy as the standard of care for hypothyroidism.[9]

| Milestone | Investigator(s) | Year | Significance |

| Isolation of Thyroxine (T4) | Edward C. Kendall | 1915 | First isolation of the pure hormone from thyroid glands.[11][12] |

| Structure Determination of T4 | Charles R. Harington | 1926 | Elucidated the chemical structure of thyroxine.[11] |

| First Chemical Synthesis of T4 | Harington & Barger | 1927 | First total synthesis, confirming its structure.[9][11] |

| Introduction of Sodium Salt of T4 | Glaxo Laboratories | 1949 | Developed a more bioavailable form for clinical use.[9][11] |

| Identification of T3 | Gross & Pitt-Rivers | 1952 | Discovered the second, more potent thyroid hormone.[9][11] |

Catecholamines: Dopamine, Norepinephrine, and Epinephrine

This class of monoamines, derived from tyrosine, functions as critical neurotransmitters and hormones, mediating the "fight-or-flight" response, motor control, and mood.[8][13] The biosynthetic pathway begins with the hydroxylation of tyrosine to L-DOPA, which is then decarboxylated to form dopamine.[13][14] Dopamine can be further converted to norepinephrine (noradrenaline), which in turn can be methylated to form epinephrine (adrenaline).[14]

Historical Context and Discovery: The investigation of catecholamines is a foundational chapter in pharmacology.[8] Adrenaline (epinephrine) was the first hormone to be isolated from its source (the adrenal gland) in the 1890s, even before the term "hormone" was coined.[8][15] The understanding of the biosynthetic pathway began to crystallize in 1939 with the discovery of dopa decarboxylase.[4][8][15] This led to the realization that dopamine was not just an intermediate but a significant molecule in its own right. The role of noradrenaline as a key neurotransmitter in the sympathetic nervous system was firmly established by Ulf von Euler in the mid-1940s.[15]

Evolution of Synthesis: The first synthesis of adrenaline was achieved by Friedrich Stolz in 1904. Early synthetic methods for catecholamines were crucial for confirming their structures and enabling pharmacological studies. Modern synthetic chemistry allows for the production of numerous catecholamine analogues with specific receptor affinities, leading to a wide range of drugs, from bronchodilators to antihypertensives.[8]

| Milestone | Investigator(s) | Year | Significance |

| Isolation of Epinephrine | Oliver & Schäfer, et al. | 1893-94 | First hormone isolated from an endocrine gland.[8][15] |

| First Synthesis of Epinephrine | Friedrich Stolz | 1904 | First chemical synthesis of a hormone. |

| Postulation of Catecholamine Pathway | Blaschko & Holtz | 1939 | Proposed the metabolic pathway from tyrosine.[3] |

| Identification of Norepinephrine as a Neurotransmitter | Ulf von Euler | 1945 | Established noradrenaline's role in the nervous system.[15] |

| Characterization of Biosynthetic Enzymes | Multiple Researchers | ~1960s | Tyrosine hydroxylase and other key enzymes in the pathway were fully characterized.[8] |

Methodologies and Pathways

General Experimental Protocol Outline for Biomimetic L-DOPA Synthesis: Disclaimer: This is a generalized outline based on published research and not a validated laboratory protocol. Specific concentrations, reaction times, and purification methods must be optimized.

-

System Preparation: A reaction vessel is prepared with a buffered aqueous solution (e.g., glycine-HCl buffer) to maintain a specific pH (e.g., pH 4.5).[6]

-

Component Addition: The substrate, L-tyrosine, is dissolved in the buffer.[6] A catalyst, typically a redox complex like Fe(II)-EDTA, is added to simulate the active site of tyrosine hydroxylase.[6]

-

Initiation: The reaction is initiated by adding an oxidant (e.g., hydrogen peroxide) and a reductant (e.g., ascorbic acid).[6] The mixture is maintained at a controlled temperature (e.g., 60°C).[6]

-

Reaction Monitoring: The progress of the reaction is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the formation of L-DOPA.[6]

-

Quenching and Purification: Once the reaction reaches optimal conversion, it is stopped (quenched). The product, L-DOPA, is then isolated and purified from the reaction mixture using chromatographic techniques.

-

Characterization: The identity and purity of the synthesized L-DOPA are confirmed using methods like HPLC-MS/MS, NMR spectroscopy, and measurement of specific rotation.[6]

Visualizations

Diagram 1: Historical Timeline of Key Discoveries This diagram illustrates the chronological progression of major milestones in the discovery and synthesis of important tyrosine derivatives.

Caption: Chronological milestones in tyrosine derivative research.

Diagram 2: Catecholamine Biosynthesis Pathway This diagram outlines the core enzymatic steps in the conversion of L-tyrosine into dopamine, norepinephrine, and epinephrine.

Caption: The enzymatic pathway from L-Tyrosine to catecholamines.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Tyrosine [chemeurope.com]

- 3. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of catecholamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-DOPA - Wikipedia [en.wikipedia.org]

- 6. Biomimetic synthesis of L-DOPA inspired by tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 9. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 13. Catecholamine - Wikipedia [en.wikipedia.org]

- 14. Dopamine - Wikipedia [en.wikipedia.org]

- 15. karger.com [karger.com]

Methodological & Application

Application Notes and Protocols for H-D-Tyr-OEt.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of H-D-Tyr-OEt.HCl (D-Tyrosine ethyl ester hydrochloride) in solid-phase peptide synthesis (SPPS). This document outlines the requisite materials, experimental procedures, and expected outcomes for the successful incorporation of this non-standard amino acid derivative into a peptide sequence.

Introduction